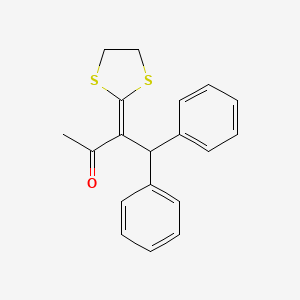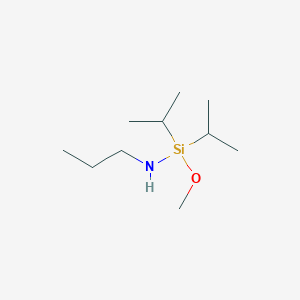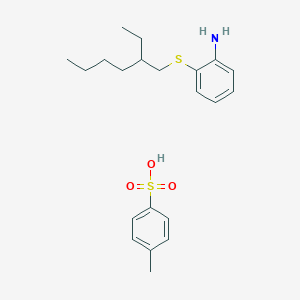![molecular formula C20H28Br4OS B14191372 S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate CAS No. 836595-46-1](/img/structure/B14191372.png)
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate is a chemical compound with the molecular formula C20H28Br4S It is known for its unique structure, which includes two dibromomethyl groups attached to a phenyl ring, and a dodecanethioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate typically involves the reaction of 2,5-bis(dibromomethyl)phenol with dodecanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dibromomethyl groups to methyl groups or other less oxidized forms.
Substitution: The dibromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methylated derivatives.
Substitution: Compounds with new functional groups replacing the dibromomethyl groups.
Aplicaciones Científicas De Investigación
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate involves its interaction with specific molecular targets and pathways. The compound’s dibromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- S-[2,5-Bis(dibromomethyl)phenyl] octanethioate
- S-[2,5-Bis(dibromomethyl)phenyl] hexanethioate
- S-[2,5-Bis(dibromomethyl)phenyl] butanethioate
Uniqueness
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate is unique due to its longer alkyl chain (dodecane) compared to similar compounds. This longer chain can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where shorter-chain analogs may not be effective.
Propiedades
Número CAS |
836595-46-1 |
|---|---|
Fórmula molecular |
C20H28Br4OS |
Peso molecular |
636.1 g/mol |
Nombre IUPAC |
S-[2,5-bis(dibromomethyl)phenyl] dodecanethioate |
InChI |
InChI=1S/C20H28Br4OS/c1-2-3-4-5-6-7-8-9-10-11-18(25)26-17-14-15(19(21)22)12-13-16(17)20(23)24/h12-14,19-20H,2-11H2,1H3 |
Clave InChI |
KGKFPVCEDNSDEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)SC1=C(C=CC(=C1)C(Br)Br)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)


![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)




![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)


